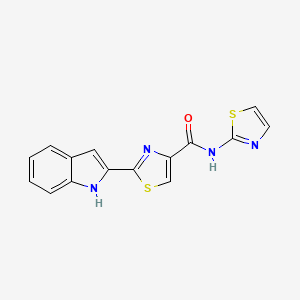
2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H10N4OS2 and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound.
Chemical Structure and Synthesis
The molecular formula for this compound is C13H10N4O3S2 with a molecular weight of approximately 318.37 g/mol. The synthesis typically involves multi-step reactions including the formation of thiazole rings and indole moieties through methods such as Hantzsch reaction and coupling reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄O₃S² |
| Molecular Weight | 318.37 g/mol |
| CAS Number | Not Available |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human hepatoma HepG2 cells through mechanisms involving mitochondrial dysfunction and cell cycle arrest at the G2/M phase .
Key Findings:
- IC50 Values: The compound exhibits IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity.
- Mechanism of Action: The compound promotes externalization of phosphatidylserine on the plasma membrane and induces mitochondrial dysfunction, leading to apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is highly dependent on their structural components. Modifications on the thiazole ring and indole moiety can significantly influence their anticancer efficacy. For instance:
- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Substituents at specific positions on the thiazole ring have been shown to alter the compound's interaction with target proteins involved in cancer progression .
Study 1: Anticancer Efficacy in HepG2 Cells
In a study examining the effects of various thiazole derivatives including this compound:
- Cell Viability: Treatment resulted in a significant reduction in cell viability (p < 0.001).
- Apoptotic Markers: Increased levels of apoptotic markers were observed alongside cell cycle arrest .
Study 2: Comparative Analysis with Other Thiazoles
A comparative analysis indicated that compounds with similar structural frameworks exhibited varying degrees of anticancer activity:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Indol-2-yl)thiazole | HepG2 | 5.0 |
| Compound X | A549 | 8.0 |
| Compound Y | Caco-2 | 10.0 |
This table illustrates that while some derivatives show enhanced activity against specific cancer types, others may be less effective.
特性
IUPAC Name |
2-(1H-indol-2-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c20-13(19-15-16-5-6-21-15)12-8-22-14(18-12)11-7-9-3-1-2-4-10(9)17-11/h1-8,17H,(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTXHHVZVLUODU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














